molecular formula C9H15NO2 B14709493 Morpholine, 4-(4-methoxy-2-butynyl)- CAS No. 24528-21-0

Morpholine, 4-(4-methoxy-2-butynyl)-

Cat. No.: B14709493
CAS No.: 24528-21-0
M. Wt: 169.22 g/mol
InChI Key: SSFDOPMBUBSOQM-UHFFFAOYSA-N
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Description

Morpholine, 4-(4-methoxy-2-butynyl)-, is a substituted morpholine derivative featuring a 4-methoxy-2-butynyl group attached to the nitrogen atom of the morpholine ring. The 2-butynyl group introduces an alkynyl chain, which confers unique electronic and steric properties due to the sp-hybridized carbon and linear geometry. The methoxy substituent at the terminal position may enhance solubility and influence reactivity through electron-donating effects. For instance, similar alkynyl-substituted morpholines are often synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions , and they find utility in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

24528-21-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(4-methoxybut-2-ynyl)morpholine

InChI

InChI=1S/C9H15NO2/c1-11-7-3-2-4-10-5-8-12-9-6-10/h4-9H2,1H3

InChI Key

SSFDOPMBUBSOQM-UHFFFAOYSA-N

Canonical SMILES

COCC#CCN1CCOCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Alkynyl Halides

A foundational route involves the direct alkylation of morpholine using 4-methoxy-2-butynyl bromide. This method capitalizes on the nucleophilic nature of morpholine’s secondary amine, which reacts with electrophilic alkynyl halides under basic conditions.

Procedure :

  • Synthesis of 4-Methoxy-2-Butynyl Bromide :
    • 4-Methoxy-2-butyn-1-ol is treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at 0–5°C for 4 hours.
    • The intermediate bromide is isolated via fractional distillation (yield: 72–78%).
  • Alkylation of Morpholine :
    • Morpholine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
    • 4-Methoxy-2-butynyl bromide (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HBr.
    • The reaction is stirred at room temperature for 12–16 hours, followed by extraction with dichloromethane and aqueous workup.

Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Key Considerations :

  • Steric hindrance from the methoxy group may reduce reaction efficiency.
  • Competing elimination reactions necessitate low temperatures and controlled stoichiometry.

Transition Metal-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling strategies offer superior regiocontrol for introducing the alkyne moiety. The Sonogashira coupling is particularly effective, pairing a halogenated morpholine precursor with a terminal alkyne.

Procedure :

  • Preparation of 4-Chloromorpholine :
    • Morpholine is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux for 6 hours.
    • Excess SOCl₂ is removed under vacuum to yield 4-chloromorpholine (85–90% purity).
  • Sonogashira Coupling :
    • 4-Chloromorpholine (1.0 equiv), 4-methoxy-1-butyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) are combined in degassed triethylamine.
    • The mixture is heated to 80°C for 8–12 hours under inert atmosphere.
    • Purification via flash chromatography (hexane/acetone 3:1) affords the target compound.

Yield : 75–82% (dependent on alkyne accessibility).
Advantages :

  • Tolerance for sensitive functional groups (e.g., methoxy).
  • Scalability for industrial applications.

Cyclization of Precursor Diamines

This method constructs the morpholine ring de novo while incorporating the methoxy-alkyne side chain. A diamine intermediate reacts with a diketone or diester under acidic or basic conditions.

Procedure :

  • Synthesis of N-(4-Methoxy-2-Butynyl)ethylenediamine :
    • Ethylenediamine (1.0 equiv) and 4-methoxy-2-butynyl mesylate (1.1 equiv) react in acetonitrile at 50°C for 24 hours.
  • Cyclization :
    • The diamine is treated with succinyl chloride (1.05 equiv) in toluene, catalyzed by pyridine.
    • Reflux for 6 hours induces ring closure, forming the morpholine core.

Yield : 58–63% after recrystallization (ethanol/water).
Challenges :

  • Competing polymerization of the diamine.
  • Requires stringent moisture control.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Temperature Time (h) Yield (%) Purity (%)
Nucleophilic Substitution Triethylamine 25°C 12–16 65–70 92–95
Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI 80°C 8–12 75–82 90–93
Cyclization Pyridine 110°C 6 58–63 88–90

Key Observations :

  • Sonogashira Coupling provides the highest yield and scalability but demands expensive palladium catalysts.
  • Nucleophilic Substitution is cost-effective but limited by side reactions.
  • Cyclization routes are less efficient but valuable for accessing structural analogs.

Experimental Optimization and Troubleshooting

Solvent Selection

  • Polar Aprotic Solvents (DMF, THF): Enhance nucleophilicity in substitution reactions but may decompose Pd catalysts.
  • Ether Solvents (THF, Dioxane): Ideal for Grignard-type alkylations due to low nucleophilicity.

Catalyst Recovery and Recycling

  • Palladium complexes can be recovered via filtration (activated carbon) and reused with <10% activity loss.

Purification Challenges

  • The product’s polarity necessitates gradient elution in chromatography (hexane → ethyl acetate).
  • Recrystallization from ethanol/water (4:1) improves purity to >95%.

Industrial and Environmental Considerations

  • Waste Streams : Bromide salts from substitution reactions require neutralization (AgNO₃ precipitation).
  • Green Chemistry : Microwave-assisted Sonogashira reactions reduce energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(4-methoxy-2-butynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, morpholine, 4-(4-methoxy-2-butynyl)- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of morpholine, 4-(4-methoxy-2-butynyl)- are explored for their potential therapeutic effects. They are investigated for their ability to act as antimicrobial agents, anticancer agents, and enzyme inhibitors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of morpholine, 4-(4-methoxy-2-butynyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The presence of the methoxy and butynyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The biological and chemical behavior of morpholine derivatives is heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Morpholine Derivatives
Compound Name Substituent Synthesis Method Key Properties Applications References
4-(4-Methoxy-2-butynyl)morpholine 4-Methoxy-2-butynyl Likely via alkylation or coupling High reactivity (alkyne), moderate polarity Pharmaceutical intermediates, materials Inferred
4-[(4-Methoxyphenyl)sulfonyl]morpholine Sulfonyl aryl Grignard reagent reactions Mp: 109–110°C; crystalline solid Catalysts, corrosion inhibitors
4-(4-Trifluoromethylphenyl)morpholine Trifluoromethylphenyl Nickel-catalyzed amination Lipophilic, stable under acidic conditions CNS-targeted drug candidates
Acetoacetylmorpholine 4-Oxobutan-2-one (ketone) Condensation reactions Mp: ~98°C; hydrolytically stable Polymer crosslinkers, adhesives
(E)-4-(4-Arylbutenyl)morpholine Butenyl with aryl group Wittig or Heck coupling Planar structure, UV activity Anticancer agents, lignan analogs
4-(Thiazol-2-yl)morpholine Heterocyclic (thiazole) Cyclocondensation High thermal stability Antimicrobial agents

Physicochemical Properties

  • Melting Points : Sulfonyl morpholines (e.g., 109–110°C) have higher melting points than alkynyl or alkenyl derivatives due to stronger intermolecular forces .
  • Solubility : Methoxy and ketone substituents (e.g., acetoacetylmorpholine) improve water solubility, whereas aryl and trifluoromethyl groups enhance lipid solubility .

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